2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane is a complex organometallic compound characterized by its unique bicyclic structure. This compound contains antimony atoms integrated into a polyether framework, making it a subject of interest in various fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane typically involves the reaction of antimony trichloride with a suitable polyether ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the antimony compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of antimony oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state antimony compounds.
Wissenschaftliche Forschungsanwendungen
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in anticancer therapies due to its ability to interact with cellular components and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its polyether framework allows it to encapsulate small molecules, facilitating targeted delivery and controlled release in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane include:
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane: This compound contains boron atoms instead of antimony and exhibits different reactivity and applications.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: This compound features nitrogen atoms in its structure and is used in different catalytic and material science applications
The uniqueness of this compound lies in its antimony content and the specific arrangement of its polyether framework, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
337380-32-2 |
---|---|
Molekularformel |
C9H18O6Sb2 |
Molekulargewicht |
465.76 g/mol |
IUPAC-Name |
2,6,8,12,13,17-hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/3C3H6O2.2Sb/c3*4-2-1-3-5;;/h3*1-3H2;;/q3*-2;2*+3 |
InChI-Schlüssel |
MPLDZCCCFYGBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Sb]2OCCCO[Sb](OC1)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.